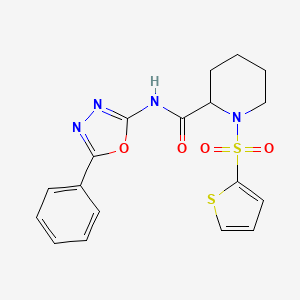

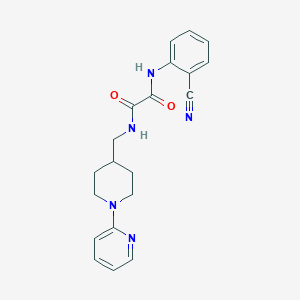

N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is an oxalamide derivative with a cyanophenyl group and a pyridin-2-yl piperidin-4-ylmethyl group. Oxalamides are a class of compounds that contain a C2H2N2O2 (oxalamide) skeleton, which is a dicarboxamide resulting from the formal condensation of oxalic acid with two equivalents of ammonia .

Mechanism of Action

N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide works by binding to the DNA template of RNA polymerase I and preventing the initiation of transcription. This leads to the inhibition of ribosomal RNA synthesis, which is necessary for the production of functional ribosomes. This disrupts the protein synthesis machinery of cancer cells, leading to cell death.

Biochemical and Physiological Effects

This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, particularly in hematological malignancies. It has also been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to be effective against a wide range of cancer cell lines, particularly in hematological malignancies. Another advantage is that it has a well-defined mechanism of action, which allows for more targeted research. However, one limitation is that it can be difficult to synthesize, which can limit its availability for research. Another limitation is that it can have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to investigate its potential in the treatment of other types of cancer, particularly solid tumors. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential off-target effects.

Synthesis Methods

N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 2-cyanophenylboronic acid with 4-bromo-1-butanol in the presence of a palladium catalyst to form 2-(4-bromobutoxy)phenylboronic acid. This compound is then reacted with 2-bromo-5-chloropyridine in the presence of cesium carbonate to form 2-(4-bromobutoxy)-5-chloropyridine. The next step involves the reaction of this compound with 1-(piperidin-4-yl)ethanone in the presence of a palladium catalyst to form 2-(4-bromobutoxy)-5-chloro-N-(1-(piperidin-4-yl)ethyl)pyridin-2-amine. This compound is then reacted with oxalyl chloride in the presence of triethylamine to form this compound.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide has been the subject of several scientific studies, particularly in the field of cancer research. It has been shown to have potential as an anticancer agent, particularly in the treatment of hematological malignancies such as multiple myeloma and acute myeloid leukemia. This compound works by inhibiting RNA polymerase I transcription, which is a critical step in the production of ribosomal RNA. This leads to the disruption of ribosome biogenesis, which is necessary for the growth and proliferation of cancer cells.

properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c21-13-16-5-1-2-6-17(16)24-20(27)19(26)23-14-15-8-11-25(12-9-15)18-7-3-4-10-22-18/h1-7,10,15H,8-9,11-12,14H2,(H,23,26)(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXTZSSFOWQGAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2389170.png)

![1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride](/img/structure/B2389176.png)

![(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2389180.png)

![2-([1,1'-biphenyl]-4-yloxy)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2389188.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopropyloxalamide](/img/structure/B2389192.png)